Prinoxodan is classified as a pyridazinone, specifically a derivative of 6-phenyl-4,5-dihydropyridazin-3(2H)-one. It is recognized for its pharmacological properties, particularly as an inhibitor of phosphodiesterase III, which plays a crucial role in cardiac function and vascular regulation. The compound is identified by the chemical formula CHNO and has the CAS number 111786-07-3 .
Prinoxodan can be synthesized through a multi-step process involving the following key steps:
Prinoxodan features a benzodiazinone core, which is characterized by a fused ring system comprising both benzene and diazine components. The molecular structure can be represented as follows:
Spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of Prinoxodan. The presence of functional groups such as carbonyls and aromatic rings significantly influences its biological activity .
Prinoxodan undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties:
The reactions involving Prinoxodan lead to various derivatives that exhibit different pharmacological activities, making them valuable for further research and development.
Prinoxodan primarily acts as a phosphodiesterase III inhibitor, which results in increased levels of cyclic adenosine monophosphate (cAMP) within cardiac cells. This elevation enhances myocardial contractility and promotes vasodilation by relaxing vascular smooth muscle:
Prinoxodan has several applications within scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2